molecular formula C20H21NO2 B12137224 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one

1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one

Cat. No.: B12137224
M. Wt: 307.4 g/mol
InChI Key: CLCAFZCRGXAWQY-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

The synthesis of 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-naphthol with an appropriate aldehyde to form the naphthofuran core, followed by the introduction of the 2-methylpiperidyl group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.

Scientific Research Applications

1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.

    Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its unique chemical properties make it suitable for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one can be compared with other similar compounds, such as:

    1-(2-Methylpiperidyl)-2-naphtho[2,1-b]pyran: This compound shares a similar core structure but differs in the heterocyclic ring, leading to distinct chemical and biological properties.

    1-(2-Methylpiperidyl)-2-naphtho[2,1-b]thiophene:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C20H21NO2/c1-14-6-4-5-11-21(14)19(22)12-16-13-23-18-10-9-15-7-2-3-8-17(15)20(16)18/h2-3,7-10,13-14H,4-6,11-12H2,1H3

InChI Key

CLCAFZCRGXAWQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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